格隆溴铵

描述

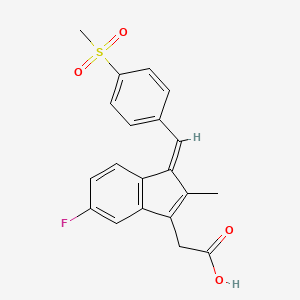

格隆溴铵是一种合成抗胆碱能药物,主要用于治疗伴有分泌物过多的疾病,如消化性溃疡和神经系统疾病儿童的慢性流涎。 它是一种季铵化合物,能竞争性抑制毒蕈碱受体,从而降低乙酰胆碱对周围组织的作用 .

科学研究应用

Glycopyrrolate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving muscarinic receptor function and cholinergic signaling.

Medicine: Utilized in clinical research for its effects on secretions and smooth muscle relaxation.

Industry: Applied in the formulation of pharmaceuticals and as an additive in various industrial processes .

作用机制

格隆溴铵通过竞争性阻断毒蕈碱受体(特别是 M1 和 M3 亚型)发挥作用。 这种抑制降低了乙酰胆碱的活性,导致唾液腺和汗腺分泌减少,胃酸产生减少,以及胃肠道和呼吸道平滑肌松弛 .

类似化合物:

阿托品: 另一种抗胆碱能药物,具有类似的作用,但中枢神经系统渗透性更高。

东莨菪碱: 用于晕动病,具有更广泛的中枢作用。

异丙托溴铵: 主要用作呼吸道疾病的支气管扩张剂。

格隆溴铵的独特性: 与阿托品和东莨菪碱相比,格隆溴铵的中枢神经系统渗透性较低,因此更适合担心中枢副作用的患者。 此外,其长效特性和特异性受体亲和力使其在需要持续抗胆碱能活性的慢性疾病中有效 .

生化分析

Biochemical Properties

Glycopyrrolate is an antagonist of muscarinic acetylcholine receptors . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition of cholinergic transmission is the primary biochemical role of glycopyrrolate .

Cellular Effects

Glycopyrrolate has various effects on cells. It helps control conditions such as peptic ulcers by reducing the production of stomach acid . It also reduces drooling by decreasing the amount of saliva produced . In addition, glycopyrrolate injection is used during surgery to reduce secretions in the stomach or airway, and to help protect the heart and nervous system while under general anesthesia .

Molecular Mechanism

Glycopyrrolate exerts its effects at the molecular level by competitively blocking muscarinic receptors, thus inhibiting cholinergic transmission . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .

Temporal Effects in Laboratory Settings

The time course for glycopyrrolate disposition in plasma follows a tri-exponential equation characterized by rapid disappearance of glycopyrrolate from blood followed by a prolonged terminal phase . Physiological monitoring revealed significant increases in heart and respiratory rates accompanied by a marked and sustained delay in the frequency of bowel movements .

Dosage Effects in Animal Models

In animal models, the effects of glycopyrrolate vary with different dosages. For instance, in dogs and cats, glycopyrrolate is used to manage vagally mediated bradyarrhythmias at doses of 2–10 μg/kg administered intravenously or intramuscularly .

Metabolic Pathways

Glycopyrrolate is metabolized primarily by cytochrome P450 (CYP) 2D6, with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4 . The major metabolic pathway of glycopyrrolate in animals is hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid residue .

Transport and Distribution

The highly polar quaternary ammonium group of glycopyrrolate limits its passage across lipid membranes, such as the blood-brain barrier . This property affects the transport and distribution of glycopyrrolate within cells and tissues.

Subcellular Localization

The subcellular localization of glycopyrrolate is primarily determined by its quaternary ammonium structure, which limits its ability to cross lipid membranes . Therefore, glycopyrrolate is primarily localized in the extracellular space and does not significantly penetrate into cells or cross the blood-brain barrier .

准备方法

合成路线和反应条件: 格隆溴铵是通过多步合成过程合成的,该过程涉及环戊基扁桃酸与磺酰基化合物反应形成环戊基扁桃酸衍生物。 然后将该中间体与 3-羟基-1,1-二甲基吡咯烷溴化物反应,得到格隆溴铵 .

工业生产方法: 格隆溴铵的工业生产采用高纯度试剂和受控的反应条件,以确保最终产品的稳定性和质量。 该过程通常包括酯化、溴化和通过结晶进行提纯等步骤 .

化学反应分析

反应类型: 格隆溴铵会发生各种化学反应,包括:

取代反应: 涉及分子中官能团的置换。

水解反应: 在水或酸存在下,断裂酯键。

常见试剂和条件:

取代反应: 通常在碱性条件下使用卤代烷烃或磺酰氯进行。

水解反应: 通常在升高的温度下使用稀酸或碱进行。

主要产物:

取代反应: 产生取代的格隆溴铵衍生物。

4. 科研应用

格隆溴铵在科学研究中具有广泛的应用,包括:

化学: 用作有机合成和分析化学中的试剂。

生物学: 用于涉及毒蕈碱受体功能和胆碱能信号传导的研究。

医学: 在临床研究中用于观察其对分泌物和平滑肌松弛的影响。

工业: 应用于药物制剂,并用作各种工业过程中的添加剂 .

相似化合物的比较

Atropine: Another anticholinergic agent with similar effects but higher central nervous system penetration.

Scopolamine: Used for motion sickness and has a broader range of central effects.

Ipratropium Bromide: Primarily used as a bronchodilator in respiratory conditions.

Uniqueness of Glycopyrrolate: Glycopyrrolate is unique in its lower central nervous system penetration compared to atropine and scopolamine, making it preferable for patients where central side effects are a concern. Additionally, its long-acting nature and specific receptor affinity make it effective for chronic conditions requiring sustained anticholinergic activity .

属性

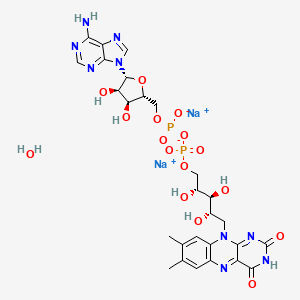

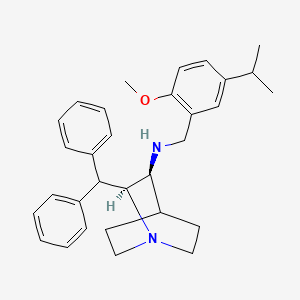

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023109 | |

| Record name | Glycopyrrolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-51-0 | |

| Record name | Glycopyrrolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycopyrrolate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycopyrrolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycopyrronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does glycopyrrolate interact with its target in the body?

A1: Glycopyrrolate is a synthetic anticholinergic agent that exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. [] It exhibits selectivity for M3 muscarinic receptors over M2 receptors, making it particularly effective at targeting bronchoconstriction. []

Q2: What are the downstream effects of glycopyrrolate's interaction with muscarinic receptors?

A2: By blocking acetylcholine's actions, glycopyrrolate inhibits parasympathetic nerve impulses. This inhibition leads to various physiological effects, including:

- Bronchodilation: Relaxation of smooth muscles in the airways, improving airflow. []

- Reduced Secretions: Decreased production of saliva, mucus, and other bodily secretions. []

- Increased Heart Rate: Prevention of acetylcholine-mediated slowing of the heart rate. []

Q3: What is the molecular formula and weight of glycopyrrolate?

A3: Glycopyrrolate has the molecular formula C19H28BrNO3 and a molecular weight of 398.3 g/mol.

Q4: Is there any spectroscopic data available for glycopyrrolate?

A4: While the provided research papers do not explicitly discuss spectroscopic data for glycopyrrolate, analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) have been used to quantify the compound in biological samples. [] These methods rely on the compound's specific fragmentation pattern for detection and quantification.

Q5: Are there formulation strategies to improve the stability, solubility, or bioavailability of glycopyrrolate?

A6: Cetomacrogol cream BP, an acidic base, is used to formulate glycopyrrolate cream, reducing drug hydrolysis and extending stability to 3 months. [] Research has focused on developing and validating ultra-high-performance liquid chromatography with heated electrospray ionization-tandem mass spectrometry methods for quantifying glycopyrrolate in horse plasma. []

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of glycopyrrolate?

A7: Glycopyrrolate is poorly absorbed when administered orally due to its quaternary ammonium structure. [] When administered intravenously, it is rapidly eliminated from the bloodstream, primarily through renal excretion in its unmetabolized form. [] Glycopyrrolate does not readily cross the blood-brain barrier or the placental barrier. [, ]

Q7: How do the pharmacokinetic properties of glycopyrrolate compare to atropine?

A7: Glycopyrrolate and atropine exhibit key pharmacokinetic differences:

- Central Nervous System Penetration: Glycopyrrolate, due to its quaternary ammonium structure, poorly penetrates the blood-brain and placental barriers compared to atropine. []

- Duration of Action: Glycopyrrolate's bronchodilatory effects last longer than those of atropine. []

- Metabolism: Beta-glucuronide or sulfate conjugation is a minor metabolic pathway for glycopyrrolate, unlike scopolamine, where it is significant. []

Q8: What animal models have been used to study the effects of glycopyrrolate?

A8: Glycopyrrolate's effects have been investigated in several animal models, including:

- Dogs: Used to assess the impact of glycopyrrolate on tear production, cardiovascular parameters, and respiratory mechanics. [, , ]

- Horses: Employed to study the pharmacokinetics of glycopyrrolate and its effects on gastrointestinal motility. [, , ]

Q9: Are there any notable clinical trials involving glycopyrrolate?

A9: Glycopyrrolate has been studied in various clinical trials, including:

- GOLDEN Studies: Investigated the efficacy and safety of inhaled glycopyrrolate administered via the eFlow® closed system nebulizer in patients with moderate to very severe Chronic Obstructive Pulmonary Disease (COPD). []

- GLYCOPAR Study: A Phase II trial evaluating the long-term efficacy and safety of glycopyrrolate for moderate-to-severe sialorrhea in Parkinson's disease. []

- Cesarean Section Studies: Multiple trials have explored the use of glycopyrrolate for managing hypotension and PONV (postoperative nausea and vomiting) during cesarean deliveries. [, , , ]

Q10: What drug delivery methods have been explored for glycopyrrolate?

A11: Glycopyrrolate is commonly administered via intravenous injection, intramuscular injection, or inhalation. Researchers are exploring alternative delivery routes like iontophoresis and microneedle-mediated transdermal delivery to enhance its therapeutic efficacy and patient compliance. [, ]

Q11: What analytical methods are employed for the characterization and quantification of glycopyrrolate?

A11: Various analytical methods are used to characterize and quantify glycopyrrolate, including:

- HPLC-MS/MS: This highly sensitive and specific technique is used to measure glycopyrrolate concentrations in biological samples, such as plasma. []

- Radioreceptor Assay: This method quantifies glycopyrrolate and its potential metabolites in biological fluids, such as urine, by measuring their binding to specific receptors. []

Q12: What are some alternatives or substitutes for glycopyrrolate in clinical practice?

A12: Several alternative anticholinergic medications are available, each with its own pharmacokinetic and pharmacodynamic properties. Some common alternatives include:

- Atropine: A naturally occurring anticholinergic with a shorter duration of action and greater ability to cross the blood-brain barrier compared to glycopyrrolate. [, ]

- Scopolamine: Another naturally occurring anticholinergic used for its anti-nausea and antiemetic properties, often administered transdermally. []

- Hyoscine Hydrobromide: Similar to scopolamine, used to manage secretions and treat nausea and vomiting. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)